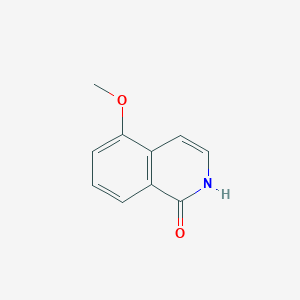

5-methoxy-2H-isoquinolin-1-one

概要

説明

5-methoxy-2H-isoquinolin-1-one is a type of isoquinolin-1(2H)-one . Isoquinolin-1(2H)-ones are important nitrogen-heterocyclic compounds with versatile biological and physiological activities .

Synthesis Analysis

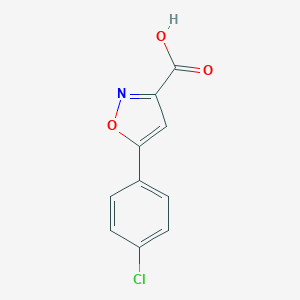

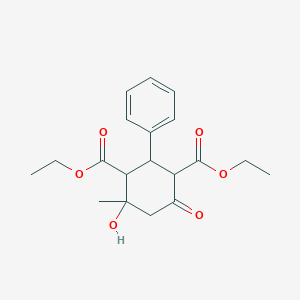

The synthesis of isoquinolin-1(2H)-ones, including 5-methoxy-2H-isoquinolin-1-one, has been greatly developed recently . A general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .Molecular Structure Analysis

The molecular formula of 5-methoxy-2H-isoquinolin-1-one is C10H9NO2 . The structure includes a methoxy group attached to the isoquinolin-1-one core .Chemical Reactions Analysis

Isoquinolin-1(2H)-ones can be synthesized through direct intramolecular C–H/N–H functionalization under metal-free conditions . Arynes can react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .科学的研究の応用

Synthesis and Derivative Development

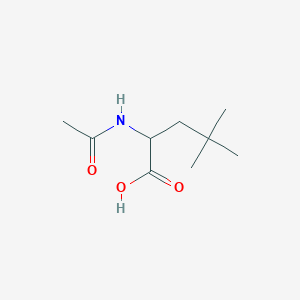

- 5-Methoxy-2H-isoquinolin-1-one and its derivatives have been extensively studied in the field of synthetic chemistry. For example, a new method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one has been developed, indicating the compound's relevance in creating new chemical entities (Chen Zhan-guo, 2008).

Potential Bioreductive Pro-Drug System

- Isoquinolin-1-ones, including 5-substituted variants, have potential applications as bioreductively activated pro-drug systems. This suggests their role in targeted drug delivery, especially in treating hypoxic solid tumors (J. Berry, C. Y. Watson, W. Whish, M. Threadgill, 1997).

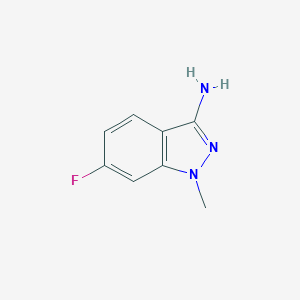

Antibacterial and Antifungal Activities

- New isoquinolone alkaloids, related to 5-methoxy-2H-isoquinolin-1-one, have been isolated from endophytic fungi and shown to possess strong antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Yang-min Ma, Ke Qiao, Yang Kong, Meng-Yun Li, Linxin Guo, Zhi Miao, Chao Fan, 2017).

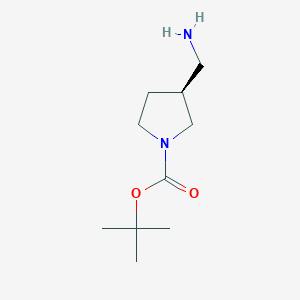

EGFR Inhibition in Cancer Therapy

- Derivatives of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one have been identified as novel EGFR inhibitors, suggesting their potential use in cancer therapy. This demonstrates the compound's relevance in developing new anticancer drugs (Bo-Rui Kang, Ailin Shan, Yi-ping Li, Jing Xu, She-min Lu, San-qi Zhang, 2013).

Tubulin Polymerization Inhibition

- Methoxy-substituted isoquinolin-1-ones have shown activity in inhibiting tubulin polymerization, indicating their potential use in developing new cytostatic agents for cancer treatment (R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, 1998).

Imaging Applications in Medicine

- Isoquinolin-1-ones have been used in the synthesis of compounds for imaging applications, such as in positron emission tomography (PET) to image excessive activation of poly(ADP-ribose) synthetase, a key enzyme in cellular stress responses (Y. Miyake, H. Shimadzu, N. Hashimoto, Y. Ishida, M. Shibakawa, T. Nishimura, 2000).

特性

IUPAC Name |

5-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIMZAUBSBUCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358979 | |

| Record name | 5-methoxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-2H-isoquinolin-1-one | |

CAS RN |

118313-35-2 | |

| Record name | 5-methoxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)

![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)